molecular formula C11H14O B13193120 2-[(3,5-Dimethylphenyl)methyl]oxirane

2-[(3,5-Dimethylphenyl)methyl]oxirane

Cat. No.: B13193120
M. Wt: 162.23 g/mol
InChI Key: QKXXHLNVXODSHB-UHFFFAOYSA-N
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Description

General Overview of Epoxide Functional Groups in Organic Synthesis

An epoxide, also known as an oxirane, is a three-membered cyclic ether. This structural motif consists of an oxygen atom bonded to two adjacent carbon atoms, forming a strained triangular ring. wikipedia.org This inherent ring strain, a consequence of bond angles deviating significantly from the ideal tetrahedral angle, makes epoxides highly reactive towards nucleophiles, far more so than their acyclic ether counterparts. wikipedia.org This reactivity is the cornerstone of their utility in organic synthesis.

The epoxide functional group is a versatile intermediate for introducing a variety of functionalities into a molecule. evitachem.com The ring-opening reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions (acidic or basic) and the structure of the epoxide itself. This allows for controlled regio- and stereochemical outcomes, enabling the synthesis of complex molecular architectures such as 1,2-diols, amino alcohols, and ether alcohols. wikipedia.org Because of this synthetic flexibility, epoxides are crucial building blocks in the production of polymers, pharmaceuticals, and other fine chemicals.

Historical Context of Oxirane Synthesis and Reactivity

The study of ethers and related compounds has been a part of organic chemistry for nearly two centuries, with early work focusing on compounds like diethyl ether. However, the unique reactivity of the strained oxirane ring drew specific attention. The investigation into epoxide ring-opening reactions gained significant traction in the first half of the 20th century, establishing them as fundamental transformations in the synthetic chemist's toolkit.

Historically, two primary methods for synthesizing epoxides became widespread. The first is the dehydrohalogenation of halohydrins, where an alkene is first treated with a halogen and water, followed by a base to induce an intramolecular SN2 reaction that forms the epoxide ring. wikipedia.org The second major route is the oxidation of alkenes, often using peroxycarboxylic acids in what is known as the Prilezhaev reaction. wikipedia.org The development of these and other methods, including asymmetric epoxidation techniques, has cemented the role of oxiranes as indispensable intermediates in synthetic chemistry.

Structural Features and Stereochemical Considerations of 2-[(3,5-Dimethylphenyl)methyl]oxirane

The compound this compound possesses a distinct molecular architecture. It features a central oxirane ring. Attached to one of the carbon atoms of this ring (position 2) is a methylene (B1212753) (-CH2-) bridge, which in turn is bonded to a 3,5-dimethylphenyl group.

Key structural features include:

Oxirane Ring: The highly strained three-membered ether ring is the molecule's primary reactive site.

Methylene Bridge: A -CH2- group separates the aromatic system from the epoxide, providing conformational flexibility.

Stereochemistry: The carbon atom of the oxirane ring that bears the 3,5-dimethylbenzyl substituent is a stereocenter. Consequently, this compound can exist as a pair of enantiomers: (R)-2-[(3,5-dimethylphenyl)methyl]oxirane and (S)-2-[(3,5-dimethylphenyl)methyl]oxirane. The synthesis of this compound would typically result in a racemic mixture (an equal mixture of both enantiomers) unless a specific stereoselective synthetic method is employed.

Physicochemical Properties

As there is no specific experimental data available in published literature for this compound, the following table presents calculated and predicted properties based on its chemical structure.

PropertyValue
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
LogP (Predicted) ~3.1-3.4
Boiling Point (Predicted) ~250-270 °C
Density (Predicted) ~1.0 g/cm³

Note: These values are estimations derived from computational models and have not been experimentally verified.

Rationale for Dedicated Academic Research on this compound

A thorough review of scientific literature indicates a lack of dedicated academic research focused specifically on this compound. While numerous studies exist for structurally related compounds such as 2-(3,5-dimethylphenyl)oxirane (where the aromatic ring is directly attached to the oxirane) and 2-[(3,5-dimethylphenoxy)methyl]oxirane (B31052) (containing an ether linkage), this particular molecule with a methylene bridge has not been the subject of focused investigation.

The rationale for potential academic interest in this compound would be hypothetical, based on its structure. Research could be directed towards:

Novel Synthetic Pathways: Developing efficient stereoselective or racemic syntheses for this specific structure. The precursor would likely be 3-allyl-1,5-dimethylbenzene, which would undergo epoxidation.

Polymer Chemistry: Using the epoxide as a monomer for ring-opening polymerization to create novel polyethers. The bulky 3,5-dimethylbenzyl group would be expected to impart specific thermal and mechanical properties to the resulting polymer.

Medicinal Chemistry Scaffolding: Investigating the molecule as a building block for more complex biologically active compounds. The lipophilic aromatic group and the reactive epoxide handle make it a candidate for creating libraries of compounds for screening purposes.

However, it must be reiterated that these are potential areas of interest, and no published research has specifically explored them for this compound.

Scope and Organization of the Research Outline

This article has provided a focused overview of the chemical compound this compound. The content was structured to first introduce the fundamental principles of epoxide chemistry, including their role in synthesis and their historical context. It then examined the specific structural and stereochemical attributes of the title compound, providing a table of its calculated physicochemical properties. Finally, the article addressed the current status of academic research on this molecule, noting the absence of dedicated studies while postulating potential areas for future investigation based on its chemical structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-[(3,5-dimethylphenyl)methyl]oxirane

InChI

InChI=1S/C11H14O/c1-8-3-9(2)5-10(4-8)6-11-7-12-11/h3-5,11H,6-7H2,1-2H3

InChI Key

QKXXHLNVXODSHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC2CO2)C

Origin of Product

United States

Synthetic Methodologies for 2 3,5 Dimethylphenyl Methyl Oxirane

Retrosynthetic Analysis of the 2-[(3,5-Dimethylphenyl)methyl]oxirane Moiety

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally disconnecting bonds to reveal simpler, commercially available, or easily accessible precursors. For this compound, two primary disconnection strategies emerge, centered on the formation of the three-membered oxirane ring.

Scheme 1: Retrosynthetic Disconnections for this compound

Retrosynthesis of this compound. This image is for illustrative purposes and does not represent actual data.

Disconnection A (C-O bond): This approach breaks one of the carbon-oxygen bonds of the epoxide, leading back to a halohydrin intermediate. This halohydrin, in turn, can be traced back to the corresponding olefin, 1-allyl-3,5-dimethylbenzene, through the addition of a hypohalous acid. This pathway forms the basis for the halohydrin formation and subsequent ring-closure strategy.

Disconnection B (C-C bond): This disconnection cleaves the carbon-carbon bond of the oxirane ring. This strategy is characteristic of reactions involving the addition of a one-carbon unit to a carbonyl compound. In this case, the logical precursors are 3,5-dimethylbenzaldehyde and a methylene-transfer reagent, such as a sulfonium ylide. This approach is central to the Corey-Chaykovsky reaction and related methods.

Direct Oxidation Approach: A third, more direct approach, not involving a formal bond disconnection but rather a functional group transformation, is the direct oxidation of the double bond of the olefin precursor, 1-allyl-3,5-dimethylbenzene. This is the foundation for peracid-mediated and catalytic epoxidation methods.

These retrosynthetic pathways highlight two key starting materials for the synthesis of this compound: 1-allyl-3,5-dimethylbenzene for oxidation and halohydrin-based routes, and 3,5-dimethylbenzaldehyde for ylide-based strategies.

Classical Epoxidation Strategies for Olefinic Precursors to this compound

Classical methods for epoxide formation have been refined over decades and remain highly reliable for a wide range of substrates. These approaches typically involve the use of stoichiometric reagents to deliver an oxygen atom across a double bond.

Peracid-Mediated Epoxidation (e.g., Prilezhaev Reaction)

The Prilezhaev reaction is the archetypal peracid-mediated epoxidation of an alkene. This reaction proceeds via a concerted "butterfly" transition state where an oxygen atom is transferred from the peroxy acid to the double bond of the olefinic precursor, 1-allyl-3,5-dimethylbenzene. A variety of peroxy acids can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most common due to its relative stability and commercial availability.

The reaction is generally carried out in aprotic solvents like dichloromethane (DCM) or chloroform at or below room temperature to control the exothermic nature of the reaction and minimize side reactions. The reaction is typically stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.

Table 1: Typical Conditions for Peracid-Mediated Epoxidation

ParameterCondition
Substrate 1-allyl-3,5-dimethylbenzene
Reagent meta-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Work-up Aqueous sodium bisulfite quench, followed by extraction

Halohydrin Formation and Subsequent Intramolecular Ring Closure

This two-step method provides a robust alternative to direct epoxidation. In the first step, the olefin, 1-allyl-3,5-dimethylbenzene, is treated with a source of electrophilic halogen in the presence of water. Common reagents include N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a mixture of an organic solvent and water. This results in the formation of a bromohydrin or chlorohydrin intermediate, respectively, with the hydroxyl group and the halogen adding to adjacent carbons.

In the second step, the resulting halohydrin is treated with a base, such as sodium hydroxide or potassium carbonate. The base deprotonates the hydroxyl group, and the resulting alkoxide undergoes an intramolecular Williamson ether synthesis (an SN2 reaction) to displace the adjacent halide, forming the oxirane ring of this compound.

Table 2: Two-Step Halohydrin Route to Epoxidation

StepReagents & ConditionsIntermediate/Product
1. Halohydrin Formation NBS, DMSO/H₂O, 0 °C1-Bromo-3-(3,5-dimethylphenyl)propan-2-ol
2. Ring Closure NaOH, H₂O/THF, room temp.This compound

Sulfonium Ylide and Related Methods for Oxirane Formation

The Johnson-Corey-Chaykovsky reaction is a powerful method for synthesizing epoxides from carbonyl compounds. wikipedia.org This reaction involves the use of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, which acts as a methylene-transfer agent. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the starting material would be 3,5-dimethylbenzaldehyde.

The sulfur ylide is typically generated in situ by deprotonating a sulfonium salt with a strong base. organic-chemistry.org The ylide then adds to the carbonyl carbon of the aldehyde. The resulting betaine intermediate undergoes an intramolecular nucleophilic attack, with the sulfonium group acting as an excellent leaving group, to form the epoxide ring. wikipedia.org This method is particularly useful as it offers an alternative to olefin epoxidation and is often highly selective. wikipedia.orgdntb.gov.ua

Table 3: Corey-Chaykovsky Reaction Parameters

ParameterCondition
Substrate 3,5-Dimethylbenzaldehyde
Ylide Precursor Trimethylsulfonium iodide or Trimethylsulfoxonium iodide
Base Sodium hydride (NaH) or Potassium tert-butoxide
Solvent Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
Temperature Room temperature

Catalytic and Asymmetric Epoxidation Routes to Enantiopure this compound

The development of catalytic and asymmetric methods has revolutionized epoxide synthesis, allowing for the preparation of enantiomerically enriched products, which are crucial in the pharmaceutical and fine chemical industries.

Chiral Catalyst Systems for Enantioselective Epoxidation (e.g., Jacobsen-Katsuki-type Epoxidation)

The Jacobsen-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of unfunctionalized alkenes, such as 1-allyl-3,5-dimethylbenzene. wikipedia.orgopenochem.org This reaction utilizes a chiral manganese(III)-salen complex as a catalyst to deliver an oxygen atom stereoselectively to the double bond. wikipedia.orgopenochem.org

The active oxidant is a high-valent manganese-oxo species, which is generated in situ from the Mn(III) catalyst and a terminal oxidant. organic-chemistry.org Common terminal oxidants include sodium hypochlorite (bleach) or m-CPBA. The C₂-symmetric chiral salen ligand creates a chiral environment around the manganese center, directing the approach of the alkene and leading to the formation of one enantiomer of the epoxide in excess. wikipedia.org The reaction is known for its high enantioselectivities, particularly for cis-disubstituted and certain trisubstituted olefins. wikipedia.orgorganic-chemistry.org

Table 4: Key Components of Jacobsen-Katsuki Epoxidation

ComponentExampleRole
Substrate 1-allyl-3,5-dimethylbenzeneOlefin to be epoxidized
Catalyst (R,R)-Jacobsen's catalystChiral manganese(III)-salen complex
Terminal Oxidant Sodium hypochlorite (NaOCl)Oxygen source
Axial Ligand/Additive 4-Phenylpyridine N-oxide (4-PPNO)Can improve catalyst turnover and enantioselectivity
Solvent System Dichloromethane/Water (biphasic)Dissolves substrate and reagents

This method represents a state-of-the-art approach for accessing enantiopure this compound, a valuable chiral building block for further synthetic transformations.

Sharpless Epoxidation Analogs for Allylic Alcohol Precursors

The Sharpless-Katsuki epoxidation is a highly effective and widely recognized method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. wikipedia.org This reaction utilizes a catalyst system typically composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) serving as the oxidizing agent. wikipedia.org

For the synthesis of an enantiomerically enriched form of this compound, the corresponding allylic alcohol precursor, (E)-3-(3,5-dimethylphenyl)prop-2-en-1-ol, would be the required starting material. The stereochemical outcome of the epoxidation is predictable based on the chirality of the diethyl tartrate used.

Using (+)-Diethyl Tartrate ((+)-DET): This reagent directs the epoxidation to the top face of the allyl alcohol when it is drawn in a specific orientation, leading to one enantiomer of the resulting epoxide.

Using (-)-Diethyl Tartrate ((-)-DET): Conversely, this enantiomer of the ligand directs the oxidation to the bottom face, producing the opposite enantiomer of the epoxide. wikipedia.org

The reaction is typically carried out in the presence of 3Å molecular sieves to ensure anhydrous conditions, which is crucial for catalyst activity. wikipedia.org The high degree of predictability and enantioselectivity makes the Sharpless epoxidation a valuable tool for accessing chiral epoxides, which are important intermediates in the synthesis of complex molecules. wikipedia.org

Table 1: Key Components of the Sharpless Epoxidation for (E)-3-(3,5-dimethylphenyl)prop-2-en-1-ol

ComponentFunctionNotes
(E)-3-(3,5-dimethylphenyl)prop-2-en-1-olSubstrateThe allylic alcohol precursor.
Titanium tetra(isopropoxide)Catalyst Metal SourceForms the active catalytic complex.
Diethyl Tartrate (DET)Chiral LigandControls the enantioselectivity of the reaction.
tert-Butyl Hydroperoxide (TBHP)Oxidizing AgentThe source of the oxygen atom for the epoxide ring.
Molecular Sieves (3Å)AdditiveMaintain anhydrous conditions.

Heterogeneous Catalysis in the Synthesis of this compound

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and recycling, which aligns with the principles of sustainable chemistry. For the synthesis of this compound, the precursor would be the corresponding alkene, 1-allyl-3,5-dimethylbenzene. Various solid catalysts have been developed for the epoxidation of alkenes.

Metal-silicates, synthesized via sol-gel methods, have shown promise as active and stable heterogeneous catalysts for epoxidation. scispace.com For example, molybdenum-containing silicates have demonstrated high activity in the epoxidation of olefins like cis-cyclooctene and cyclohexene, with leaching experiments confirming that the catalysis is truly heterogeneous. scispace.com Such catalysts can often be recycled for several runs with only a moderate loss of activity. scispace.com

Another class of materials gaining attention is perovskite oxides, such as those based on CaSnO3. mdpi.com These catalysts can be synthesized hydrothermally, and their properties can be tuned by adjusting the ratio of their metallic components. mdpi.com Increased surface alkalinity and the presence of oxygen defects have been shown to enhance catalytic performance in the epoxidation of α-olefins. mdpi.com The use of hydrogen peroxide as a clean oxidant is often paired with these solid catalysts. mdpi.com

Table 2: Comparison of Potential Heterogeneous Catalyst Systems for Alkene Epoxidation

Catalyst TypeExampleOxidantKey Advantages
Metal-SilicatesMolybdenum-silicate (sol-gel)H₂O₂ or TBHPHigh activity, proven heterogeneous nature, recyclable. scispace.com
Perovskite OxidesCaSnO₃H₂O₂Tunable properties, high performance linked to surface alkalinity. mdpi.com
Supported MetalsReO₄/Al₂O₃H₂O₂Can be recycled, selectivity can be controlled with additives. scispace.com

Darzens Condensation and Related Approaches Utilizing Carbonyl Precursors

The Darzens condensation, or glycidic ester condensation, is a classic method for synthesizing α,β-epoxy esters (glycidic esters) from the reaction of a carbonyl compound with an α-halo ester in the presence of a base. sciencemadness.orgsci-hub.ru For the synthesis of a derivative of this compound, the carbonyl precursor would be 3,5-dimethylbenzaldehyde.

The reaction typically proceeds as follows:

A base, such as sodium ethoxide or sodium amide, deprotonates the α-carbon of the α-halo ester (e.g., ethyl chloroacetate), forming an enolate. sciencemadness.orgsci-hub.ru

The enolate acts as a nucleophile, attacking the carbonyl carbon of 3,5-dimethylbenzaldehyde.

An intramolecular nucleophilic substitution then occurs, where the resulting alkoxide displaces the halide on the adjacent carbon, forming the epoxide ring.

The resulting glycidic ester can then be hydrolyzed and decarboxylated to yield the corresponding aldehyde or ketone, or it can be further modified. A related procedure involves the use of ethyl dichloroacetate with magnesium amalgam, which first forms a β-hydroxy α-chloro ester that is subsequently converted to the glycidic ester with a base. sciencemadness.orgsci-hub.ru

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net The synthesis of this compound can be approached through several green chemistry principles to enhance its sustainability. These include the use of safer solvents, energy-efficient reaction conditions (such as microwave-assisted synthesis), and the development of catalytic rather than stoichiometric methodologies. rasayanjournal.co.inresearchgate.net

A key goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs). nih.gov This can be achieved by conducting reactions under solvent-free conditions or in environmentally benign media like water.

Solvent-Free Synthesis: Reactions can be performed by grinding solid reactants together, sometimes with microwave irradiation to accelerate the process. researchgate.netresearchgate.net This approach, often part of solid-phase synthesis, leads to clean reactions, high yields, and simplified product separation. rasayanjournal.co.in

Aqueous Medium: While organic substrates often have low solubility in water, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium for green synthesis.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH) and is inherently environmentally friendly. For epoxide synthesis, several enzymatic strategies are relevant:

Monooxygenases: These enzymes are capable of directly inserting an oxygen atom across a double bond, often with high enantioselectivity.

Chemoenzymatic Epoxidation: This two-step process involves a lipase enzyme to generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. The peroxy acid then acts as the oxidant for the epoxidation of the alkene substrate. This avoids the need to handle potentially explosive pre-formed peroxy acids.

The development of sustainable reagents and catalysts focuses on using materials that are abundant, non-toxic, and efficient.

Sustainable Oxidants: Hydrogen peroxide (H₂O₂) is a highly desirable oxidant as its only byproduct is water. Its use is a significant improvement over traditional reagents like m-chloroperoxybenzoic acid (mCPBA), which generate stoichiometric amounts of waste.

Earth-Abundant Metal Catalysts: Research is increasingly focused on replacing catalysts based on rare or toxic heavy metals (e.g., osmium, ruthenium) with those based on earth-abundant and less toxic metals like iron, copper, or calcium. mdpi.com The development of CaSnO₃ perovskite catalysts for epoxidation is an example of this trend, utilizing common elements to create an effective and robust catalytic system. mdpi.com

Chemical Reactivity and Transformative Chemistry of 2 3,5 Dimethylphenyl Methyl Oxirane

General Principles of Oxirane Ring-Opening Reactions

Oxiranes, or epoxides, are three-membered rings containing two carbon atoms and one oxygen atom. This structure results in high ring strain from two main factors: angle strain, due to the deviation from the ideal 109.5° bond angle of sp³-hybridized carbons, and torsional strain. This inherent strain is the primary driving force for the ring-opening reactions that characterize epoxide chemistry.

These reactions typically proceed via an S(_N)2 mechanism, especially under neutral or basic conditions with strong nucleophiles. The nucleophile attacks one of the two electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and relieving the ring strain. This attack occurs from the backside, resulting in an inversion of stereochemistry at the carbon center that is attacked. The product of this initial attack is an alkoxide, which is then protonated in a subsequent workup step (often with water or a mild acid) to yield a neutral alcohol.

The regioselectivity of the attack on an unsymmetrical epoxide is a key consideration. Under basic or neutral conditions, strong nucleophiles preferentially attack the less sterically hindered carbon atom. researchgate.net This is a classic S(_N)2 trait where accessibility of the electrophilic site is paramount. Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The ring begins to open, developing a partial positive charge on the carbon atoms. In this scenario, the nucleophile attacks the more substituted carbon atom, as it can better stabilize the developing positive charge. For a terminal epoxide like 2-[(3,5-Dimethylphenyl)methyl]oxirane, which has a primary and a secondary carbon in the ring, strong nucleophiles will almost exclusively attack the terminal (primary) carbon.

Nucleophilic Ring Opening Reactions of this compound

The general reactivity principles of epoxides apply directly to this compound. Its structure features a terminal epoxide ring, meaning nucleophilic attack under basic or neutral conditions will occur regioselectively at the less substituted primary carbon (C1 of the oxirane ring). This leads to the formation of 1,2-disubstituted propanol (B110389) derivatives, where the nucleophile is attached to C1 and a hydroxyl group is at C2.

Oxygen-based nucleophiles readily open the oxirane ring of compounds like this compound to form diols or β-hydroxy ethers. The hydrolysis of the epoxide, using water as the nucleophile, yields the corresponding diol, 3-(3,5-dimethylphenoxy)propane-1,2-diol. This reaction can be catalyzed by either acid or base.

Similarly, alcohols can act as nucleophiles, particularly under Lewis acid catalysis, to produce β-alkoxy alcohols. nih.govmasterorganicchemistry.com For example, the reaction with an alcohol (R-OH) would yield 1-alkoxy-3-(3,5-dimethylphenoxy)propan-2-ol. Carboxylic acids also open the epoxide ring to give β-hydroxy esters.

Table 1: Illustrative Ring-Opening Reactions with Oxygen Nucleophiles on Aryl Glycidyl (B131873) Ethers (Analogous to this compound)
Epoxide SubstrateNucleophileCatalyst/ConditionsProductYieldReference
Phenyl glycidyl etherWaterDecatungstocerate(IV) ion3-Phenoxypropane-1,2-diolHigh researchgate.net
Phenyl glycidyl etherMethanolCarbon tetrabromide (cat.)1-Methoxy-3-phenoxypropan-2-olHigh researchgate.net
GlycidolEthanolAl(OTf)₃ (0.01 mol%), 80°C, 1h3-Ethoxypropane-1,2-diol>99% masterorganicchemistry.com
Phenyl glycidyl etherAcetic AcidDecatungstocerate(IV) ion2-Hydroxy-3-phenoxypropyl acetateHigh researchgate.net

The reaction of epoxides with nitrogen nucleophiles such as ammonia (B1221849) and primary or secondary amines is a fundamental method for the synthesis of β-amino alcohols. rsc.orgnih.gov This reaction is central to the synthesis of the muscle relaxant Metaxalone, whose structure is 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone. mdpi.com A key precursor to Metaxalone is 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol, which is formed by the ring-opening of this compound with ammonia. The ammonia attacks the terminal carbon of the epoxide ring, leading to the desired β-amino alcohol. Subsequent reaction of this intermediate with a carbonyl source like urea (B33335) or ethyl carbamate (B1207046) closes the ring to form the final oxazolidinone product. google.com

Other nitrogen nucleophiles, such as azides (e.g., from sodium azide), are also highly effective for ring-opening, producing β-azido alcohols. google.com These intermediates are versatile and can be subsequently reduced to β-amino alcohols.

Table 2: Ring-Opening Reactions with Nitrogen Nucleophiles
Epoxide SubstrateNucleophileConditionsProductYieldReference
This compoundAmmonia (NH₃)Aqueous or alcoholic solution1-Amino-3-(3,5-dimethylphenoxy)propan-2-olImplied high yield in Metaxalone synthesis google.comchemicalbook.com
Phenyl glycidyl etherAniline80°C, 2h (in excess aniline)1-(Phenylamino)-3-phenoxypropan-2-olNot specified google.com
Generic Aryl Glycidyl EtherSodium Azide (NaN₃)Aqueous organic media1-Azido-3-aryloxypropan-2-olGenerally high google.com

Sulfur nucleophiles, particularly thiols (mercaptans), react efficiently with epoxides to yield β-hydroxy sulfides. nih.govresearchgate.net This reaction, often called thiolysis, can be catalyzed by both bases and acids. In the case of this compound, reaction with a thiol (R-SH) under basic conditions would result in the nucleophilic attack at the terminal carbon to produce 1-(alkylthio)-3-(3,5-dimethylphenoxy)propan-2-ol with high regioselectivity. researchgate.net A variety of catalysts, including alumina, indium(III) chloride, and N-bromosuccinimide, have been shown to effectively promote this transformation for various epoxides. nih.govresearchgate.net

Table 3: Illustrative Ring-Opening Reactions with Sulfur Nucleophiles on Aryl Glycidyl Ethers
Epoxide SubstrateNucleophileCatalyst/ConditionsProductYieldReference
Glycidyl aryl ethersThiophenolInCl₃ (10 mol%)1-(Phenylthio)-3-aryloxypropan-2-olHigh researchgate.net
Generic EpoxideThiophenolN-Bromosuccinimide (NBS), CH₃CN, rtβ-Hydroxy sulfideGood to high researchgate.net
Generic EpoxideVarious ThiolsWater, 70°Cβ-Hydroxy sulfideExcellent doubtnut.com

Carbon-carbon bond formation via epoxide ring-opening is a powerful tool in synthesis. doubtnut.com Organometallic reagents like Grignard reagents (R-MgX) and organolithiums (R-Li) are strong carbon nucleophiles that readily attack epoxides. emory.edu For this compound, a Grignard reagent would attack the terminal carbon atom, and after acidic workup, would yield a secondary alcohol of the structure 1-alkyl-3-(3,5-dimethylphenoxy)propan-2-ol. researchgate.net

Other carbon nucleophiles such as cyanide (from NaCN or KCN) and enolates can also be employed. The reaction with cyanide produces a β-hydroxy nitrile, a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Table 4: Illustrative Ring-Opening Reactions with Carbon Nucleophiles
Epoxide SubstrateNucleophileConditionsProduct TypeReference
Methyl oxiraneMethyl magnesium bromide (CH₃MgBr), then H₃O⁺Ether solventSecondary alcohol emory.eduresearchgate.net
Benzyl glycidyl etherPhenylacetylene / Zn(Et)₂ / LigandCatalyticHomopropargylic alcohol byjus.com
Generic EpoxideGrignard Reagent (R-MgX), then H₃O⁺Ether solventAlcohol slideshare.net

Complex metal hydrides, most notably lithium aluminum hydride (LiAlH₄ or LAH), are potent reducing agents capable of opening epoxide rings. researchgate.net The hydride ion (H⁻) acts as the nucleophile, attacking the epoxide carbon. For this compound, the hydride will attack the less hindered terminal carbon atom. This S(_N)2 reaction results in the formation of 1-(3,5-dimethylphenoxy)propan-2-ol. The attack occurs at the C1 position, and the alcohol is formed at the C2 position. This transformation effectively removes the oxygen from the C1 position of the original glycidyl group and replaces it with a hydrogen, converting the glycidyl ether into a substituted secondary alcohol.

Table 5: Ring-Opening Reduction with Hydride Reagents
Epoxide SubstrateReagentConditionsProductReference
This compoundLithium Aluminum Hydride (LiAlH₄), then H₂OAnhydrous ether (e.g., THF, Et₂O)1-(3,5-Dimethylphenoxy)propan-2-ol researchgate.net

Stereochemical Control and Regioselectivity in Nucleophilic Additions to this compound

The ring-opening of unsymmetrical epoxides like this compound by nucleophiles is a powerful method for the construction of functionalized molecules. The outcome of these reactions is governed by two key factors: stereochemistry and regioselectivity.

The stereochemistry of nucleophilic addition to epoxides is generally characterized by an S(_N)2-type mechanism, resulting in the inversion of configuration at the carbon atom that is attacked. For this compound, this means that a nucleophile will approach from the face opposite to the C-O bond of the oxirane ring, leading to a predictable spatial arrangement of the newly introduced substituent relative to the existing groups on the molecule.

Regioselectivity, or the site of nucleophilic attack, is influenced by both steric and electronic factors and is highly dependent on the reaction conditions. Under basic or neutral conditions, the reaction is primarily under steric control. Consequently, the nucleophile will preferentially attack the less substituted carbon of the oxirane ring (C3), which is less sterically hindered. This leads to the formation of a secondary alcohol.

In contrast, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The positive charge is better stabilized at the more substituted carbon atom (C2), which bears the 3,5-dimethylphenylmethyl group, due to the electron-donating nature of the aromatic ring. This electronic effect directs the nucleophile to attack the more substituted carbon, resulting in the formation of a primary alcohol.

Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of this compound

Reaction ConditionSite of AttackMajor Product
Basic/NeutralC3 (less substituted)Secondary Alcohol
AcidicC2 (more substituted)Primary Alcohol

Electrophilic Ring Opening and Acid-Catalyzed Transformations of this compound

The strained nature of the oxirane ring makes it susceptible to cleavage under acidic conditions, leading to a variety of transformations, including rearrangements and isomerizations.

Protic Acid-Mediated Rearrangements and Isomerizations

In the presence of protic acids (e.g., H₂SO₄, HCl), this compound is expected to undergo protonation of the epoxide oxygen, followed by ring-opening to form a carbocation intermediate. The stability of this carbocation will dictate the subsequent reaction pathway. The benzylic carbocation at the C2 position, stabilized by the 3,5-dimethylphenyl ring, would be the favored intermediate. This carbocation can then undergo rearrangement, such as a hydride shift or a phenyl shift, to yield more stable products. A likely outcome is the formation of a carbonyl compound, specifically an aldehyde, through a 1,2-hydride shift.

Lewis Acid-Catalyzed Transformations and Rearrangements

Lewis acids (e.g., BF₃·OEt₂, AlCl₃) can also effectively catalyze the ring-opening and rearrangement of epoxides. Coordination of the Lewis acid to the epoxide oxygen enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack or rearrangement. For this compound, Lewis acid catalysis is expected to promote the formation of a carbocation-like intermediate at the more substituted C2 position. This intermediate can then undergo rearrangements similar to those observed under protic acid conditions, leading to the formation of aldehydes or ketones. The specific product distribution will depend on the nature of the Lewis acid, the solvent, and the reaction temperature.

Transition Metal-Catalyzed Reactions Involving the Oxirane Ring of this compound

Transition metal catalysts offer a powerful and often highly selective means of transforming epoxides into a range of valuable products.

Isomerization Reactions to Carbonyl Compounds or Allylic Alcohols

Certain transition metal complexes can catalyze the isomerization of epoxides to carbonyl compounds or allylic alcohols. For terminal epoxides like this compound, isomerization to an aldehyde is a common outcome. This transformation can be achieved using various catalysts, including those based on palladium, rhodium, and iridium. The mechanism often involves oxidative addition of the catalyst to the C-O bond of the epoxide, followed by β-hydride elimination and reductive elimination.

Alternatively, under different catalytic conditions, isomerization to an allylic alcohol can occur. This reaction is particularly valuable as it introduces a new functional group and a site of unsaturation. Catalysts based on metals such as palladium and titanium have been shown to be effective for this transformation. The regioselectivity of this isomerization would be a key consideration, with the potential to form either a primary or a secondary allylic alcohol.

Table 2: Potential Products from Transition Metal-Catalyzed Isomerization of this compound

Catalyst SystemPotential Product
Pd, Rh, Ir complexes3,5-Dimethylphenylacetaldehyde
Pd, Ti complexes1-(3,5-Dimethylphenyl)prop-2-en-1-ol or 2-(3,5-Dimethylphenyl)prop-2-en-1-ol

Carbonylation and Carboxylation Reactions

The incorporation of carbon monoxide (CO) or carbon dioxide (CO₂) into organic molecules is a highly desirable transformation. Transition metal-catalyzed carbonylation of epoxides can lead to the formation of β-lactones, which are valuable synthetic intermediates. This reaction is often catalyzed by cobalt or rhodium complexes in the presence of a Lewis acid co-catalyst. For this compound, carbonylation would be expected to yield a β-lactone with the carbonyl group adjacent to the benzylic carbon.

Carboxylation, the reaction with CO₂, can lead to the formation of cyclic carbonates. This reaction is often promoted by a variety of metal catalysts and is considered a green chemical process as it utilizes a readily available and non-toxic C1 source. The reaction of this compound with CO₂ would be expected to produce the corresponding five-membered cyclic carbonate.

Polymerization Reactions of this compound

The polymerization of oxiranes, or epoxides, can proceed through several mechanisms, including anionic, cationic, and coordination polymerization. The reactivity and the resulting polymer structure are highly dependent on the initiator used, the reaction conditions, and the substituents on the oxirane ring. For this compound, the bulky and electron-donating 3,5-dimethylphenyl group is expected to influence the polymerization process significantly.

Anionic Polymerization Mechanism and Kinetics

Anionic ring-opening polymerization of epoxides is typically initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic compounds. The polymerization proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide propagating species.

Mechanism: The initiation step involves the attack of the initiator (e.g., an alkoxide, RO⁻) on the less sterically hindered carbon of the oxirane ring (the CH₂ group), following an Sₙ2 mechanism. This results in the formation of a new, larger alkoxide, which then propagates by attacking another monomer molecule. Due to the steric hindrance posed by the (3,5-Dimethylphenyl)methyl group, the attack is almost exclusively on the unsubstituted carbon of the oxirane ring.

Kinetics: The kinetics of anionic polymerization of epoxides are generally first-order with respect to both the monomer and the initiator concentrations. The rate of polymerization is influenced by factors such as the reactivity of the initiator, the solvent polarity, and the reaction temperature. For this compound, the bulky substituent might lead to a slower propagation rate compared to less substituted epoxides due to steric hindrance. The electron-donating nature of the dimethylphenyl group could slightly increase the nucleophilicity of the resulting alkoxide, but the steric effect is likely to be the dominant factor.

Without experimental data, a precise kinetic model or rate constants cannot be provided.

Cationic Polymerization Mechanism and Kinetics

Cationic ring-opening polymerization of epoxides is initiated by strong electrophiles, such as protic acids (H₂SO₄, HClO₄) or Lewis acids (BF₃, AlCl₃, SnCl₄), often in the presence of a co-initiator like water.

Mechanism: The initiation involves the protonation or coordination of the Lewis acid to the oxygen atom of the oxirane ring, forming an oxonium ion. The ring is then opened by a nucleophilic attack from another monomer molecule. In the case of unsymmetrically substituted oxiranes like this compound, the ring opening can proceed via both Sₙ1 and Sₙ2 pathways. The Sₙ1 pathway would involve the formation of a more stable secondary carbocation, while the Sₙ2 pathway involves attack on the less substituted carbon. The presence of the electron-donating dimethylphenyl group could stabilize the secondary carbocation, potentially favoring an Sₙ1-like mechanism. However, chain transfer and termination reactions are common in cationic polymerization, which can lead to polymers with lower molecular weights and broader molecular weight distributions.

Specific kinetic parameters for this compound are not available in the literature.

Coordination Polymerization for Controlled Polymer Architectures

Coordination polymerization, often employing catalysts based on transition metals (e.g., zinc, aluminum, cobalt), can provide excellent control over the polymerization of epoxides, leading to polymers with well-defined architectures, stereoregularity, and narrow molecular weight distributions.

Mechanism: In coordination polymerization, the monomer first coordinates to the metal center of the catalyst before being inserted into the growing polymer chain. This "monomer-activated" mechanism often allows for stereoselective polymerization, leading to isotactic or syndiotactic polymers. For this compound, which is a chiral monomer, coordination polymerization could potentially yield stereoregular polyethers. The bulky substituent would play a crucial role in the stereocontrol of the polymerization.

Controlled Architectures: By carefully selecting the catalyst and reaction conditions, it is possible to synthesize block copolymers, star polymers, and other complex architectures. The living nature of some coordination polymerization systems allows for the sequential addition of different monomers to create well-defined block copolymers.

Copolymerization with Other Monomers to Form Advanced Copolymers

This compound can potentially be copolymerized with other monomers, such as other epoxides or vinyl monomers, to create copolymers with tailored properties.

Copolymerization with Other Epoxides: In copolymerization with other epoxides, the reactivity ratios of the comonomers would determine the microstructure of the resulting copolymer (i.e., random, alternating, or blocky). The bulky nature of this compound would likely influence its reactivity ratio.

Copolymerization with Vinyl Monomers: Copolymerization with vinyl monomers would require a dual polymerization mechanism, such as a combination of ring-opening and radical or ionic vinyl polymerization. This can be challenging to control but offers the potential to create novel materials with a combination of polyether and polyvinyl backbones.

Macrostructural and Microstructural Analysis of Resulting Polyethers and Copolymers

The characterization of the resulting polymers is crucial to understand the polymerization process and the properties of the material.

Macrostructural Analysis: Techniques such as Gel Permeation Chromatography (GPC) would be used to determine the molecular weight (Mₙ and Mₙ) and the molecular weight distribution (polydispersity index, PDI) of the polymers. This information provides insights into the level of control over the polymerization and the occurrence of side reactions.

Microstructural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is a powerful tool to elucidate the microstructure of the polymer, including the regiochemistry of ring-opening and the stereochemistry (tacticity) of the polymer chain. For copolymers, NMR can be used to determine the comonomer composition and sequence distribution.

Due to the absence of published research on the polymerization of this compound, no experimental data for macrostructural or microstructural analysis can be presented in data tables.

Advanced Spectroscopic and Analytical Characterization of Derivatives and Reaction Products of 2 3,5 Dimethylphenyl Methyl Oxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of New Compounds

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework. For derivatives of 2-[(3,5-Dimethylphenyl)methyl]oxirane, which are often products of nucleophilic ring-opening, NMR is crucial for determining the regiochemistry of the reaction and confirming the final structure. To illustrate these applications, the characterization of a representative reaction product, 3-(3,5-dimethylphenyl)propane-1,2-diol , formed via the hydrolysis of the parent oxirane, will be used as a working example.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons, governed by spin-spin coupling.

In the case of 3-(3,5-dimethylphenyl)propane-1,2-diol, the ¹H NMR spectrum would provide key signals confirming the structure. The aromatic protons of the 3,5-dimethylphenyl group would appear as distinct singlets in the aromatic region. The benzylic protons (H-3) and the protons on the diol backbone (H-1, H-2) would exhibit characteristic shifts and multiplicities that allow for unambiguous assignment and confirmation of the ring-opening.

Table 1: Predicted ¹H NMR Data for 3-(3,5-dimethylphenyl)propane-1,2-diol in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H (2,6 positions) ~6.95 s - 2H
Ar-H (4 position) ~6.85 s - 1H
H-2 ~3.80 m - 1H
H-1a ~3.65 dd J = 11.5, 4.0 1H
H-1b ~3.50 dd J = 11.5, 6.5 1H
H-3a ~2.75 dd J = 14.0, 5.5 1H
H-3b ~2.65 dd J = 14.0, 7.5 1H
Ar-CH₃ ~2.30 s - 6H
OH ~2.0-3.0 br s - 2H

Note: s = singlet, dd = doublet of doublets, m = multiplet, br s = broad singlet. Chemical shifts are illustrative and can vary based on solvent and concentration.

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a signal at a chemical shift that depends on its hybridization and electronic environment. For 3-(3,5-dimethylphenyl)propane-1,2-diol, the spectrum would confirm the presence of all 11 carbon atoms, with distinct signals for the methyl, methylene (B1212753), methine, and aromatic carbons. The chemical shifts of C-1, C-2, and C-3 would be particularly diagnostic of the successful oxirane ring-opening to form the diol.

Table 2: Predicted ¹³C NMR Data for 3-(3,5-dimethylphenyl)propane-1,2-diol in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ar-C (quaternary, C-1') ~138.0
Ar-C (quaternary, C-3',5') ~137.5
Ar-C (CH, C-4') ~127.0
Ar-C (CH, C-2',6') ~126.5
C-2 (CH-OH) ~73.0
C-1 (CH₂-OH) ~66.0
C-3 (Ar-CH₂) ~40.0
Ar-CH₃ ~21.5

Note: Chemical shifts are illustrative and can vary.

For more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are essential for resolving overlapping signals and establishing definitive structural connections.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For our example diol, COSY would show correlations between H-1/H-2 and H-2/H-3, confirming the propane-1,2-diol backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for connecting molecular fragments. For instance, HMBC would show a correlation from the benzylic protons (H-3) to the aromatic carbons (C-1', C-2', C-6') and to the methine carbon (C-2), thereby linking the aromatic ring to the diol chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation.

Table 3: Key 2D NMR Correlations for 3-(3,5-dimethylphenyl)propane-1,2-diol

Experiment Key Correlations Information Gained
COSY H-1 ↔ H-2; H-2 ↔ H-3 Confirms the -CH₂(1)-CH(2)-CH₂(3)- connectivity.
HSQC H-1 ↔ C-1; H-2 ↔ C-2; H-3 ↔ C-3; Ar-H ↔ Ar-C; Ar-CH₃ ↔ Ar-CH₃ Assigns all protonated carbons.

When this compound is used as a monomer to create polymers, such as polyethers, the resulting materials are often insoluble solids. Solid-state NMR (ssNMR) is a powerful tool for characterizing these materials. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples.

ssNMR can provide critical information about the polymer's structure, confirming that polymerization occurred through the desired ring-opening mechanism. Furthermore, ssNMR can be used to study the degree of cross-linking, polymer chain dynamics, and the phase morphology of polymer blends, providing insights into the material's macroscopic properties.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying functional groups within a molecule. They are particularly effective for monitoring the progress of reactions in real-time.

For reactions involving this compound, the most critical vibrational mode is that of the epoxide ring. The disappearance of characteristic epoxide bands and the appearance of new bands corresponding to the product's functional groups provide a direct measure of reaction conversion.

IR Spectroscopy: In IR spectroscopy, the asymmetric ring stretch of the epoxide typically appears around 830-950 cm⁻¹. The C-O stretch is observed near 1250 cm⁻¹. Upon ring-opening to form a diol, a strong, broad absorption band for the O-H group appears in the 3200-3600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is highly complementary to IR. The symmetric breathing mode of the epoxide ring gives a strong and sharp signal, often near 1250-1280 cm⁻¹. spectroscopyonline.comoceanoptics.com This peak is particularly well-suited for reaction monitoring because it is in a relatively uncluttered region of the spectrum and its intensity is proportional to the concentration of epoxide groups. oceanoptics.comjasco-global.com The aromatic ring C=C stretching vibrations (~1610 cm⁻¹) can often serve as an internal standard, as their concentration does not change during the reaction. jasco-global.com By tracking the intensity ratio of the epoxide ring breathing peak to an internal standard peak over time, a kinetic profile of the reaction can be generated. jasco-global.com

Table 4: Key Vibrational Frequencies for Monitoring Reactions of this compound

Functional Group Technique Characteristic Frequency (cm⁻¹) Observation During Reaction
Epoxide Ring Raman ~1250-1280 (ring breathing) Signal decreases and disappears
Epoxide Ring IR ~830-950 (asymmetric stretch) Signal decreases and disappears
Aromatic C=C Raman/IR ~1610 Signal remains constant (internal standard)
Hydroxyl (O-H) IR ~3200-3600 (broad) Signal appears and grows

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Reaction Products

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

For a new derivative of this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate molecular weight. Electron Ionization (EI) is a common technique that causes the molecular ion to fragment in a reproducible manner. The analysis of these fragments provides a molecular fingerprint that helps to confirm the structure.

For the example product, 3-(3,5-dimethylphenyl)propane-1,2-diol, the following fragmentation patterns would be expected:

Benzylic Cleavage: The most common fragmentation for alkyl-substituted aromatic compounds is cleavage at the benzylic position. This would result in the loss of a C₂H₅O₂ radical to form a highly stable 3,5-dimethylbenzyl cation, which could rearrange to a tropylium-type ion, giving a strong peak at m/z 119. youtube.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is also favorable. For the diol, cleavage between C-1 and C-2 would yield a [CH₂OH]⁺ fragment (m/z 31) or a larger fragment. Cleavage between C-2 and C-3 would also lead to the benzylic cation at m/z 119.

Loss of Neutral Molecules: The molecular ion can lose small, stable neutral molecules. For an alcohol, the loss of a water molecule (M-18) is a very common fragmentation pathway.

Table 5: Predicted Mass Spectrometry Fragments for 3-(3,5-dimethylphenyl)propane-1,2-diol

m/z Proposed Fragment Ion Fragmentation Pathway
180 [C₁₁H₁₆O₂]⁺ Molecular Ion (M⁺)
162 [C₁₁H₁₄O]⁺ Loss of H₂O (M-18)
119 [C₉H₁₁]⁺ Benzylic cleavage (loss of •CH(OH)CH₂OH)
105 [C₈H₉]⁺ Loss of CH₂ from m/z 119
91 [C₇H₇]⁺ Tropylium ion (rearrangement)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel compounds. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically within 5 parts per million (ppm). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions. researchgate.net

When analyzing derivatives of this compound, HRMS is employed to confirm the successful incorporation of new functional groups or structural modifications. For instance, after a reaction to open the oxirane ring with a nucleophile, HRMS can verify the addition of the nucleophile and the corresponding change in the elemental formula. The high resolving power of the technique is essential for differentiating the desired product from potential isomers or byproducts. nih.gov Liquid chromatography is often coupled with HRMS (LC-HRMS) to separate components of a reaction mixture before mass analysis. nih.gov

Table 1: Illustrative HRMS Data for a Hypothetical Derivative This table presents hypothetical data to illustrate the application of HRMS.

Compound Name Elemental Formula Calculated Exact Mass (Da) Measured Exact Mass (Da) Mass Error (ppm)
2-(3,5-dimethylphenoxy)-1-phenylethan-1-ol C₁₆H₁₈O₂ 242.1307 242.1301 -2.48

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

While HRMS provides the elemental formula, Tandem Mass Spectrometry (MS/MS) is utilized to elucidate the molecular structure. In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, isolated, and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint for the molecule. researchgate.netekb.eg

For reaction products of this compound, MS/MS analysis is critical for confirming connectivity and identifying the positions of new substituents. For example, the fragmentation pattern can distinguish between isomers formed from nucleophilic attack at the different carbon atoms of the oxirane ring. By analyzing the masses of the fragments, researchers can piece together the structural backbone of the molecule and confirm the outcome of a chemical transformation. researchgate.net

Table 2: Plausible MS/MS Fragmentation Data for a Hypothetical Ring-Opened Product This table presents a hypothetical fragmentation pathway for 1-(benzylamino)-3-(3,5-dimethylphenyl)propan-2-ol.

Precursor Ion (m/z) Collision Energy (eV) Major Product Ions (m/z) Plausible Neutral Loss / Fragment Identity
269.1774 [M+H]⁺ 20 148.0753 [C₉H₁₀N]⁺ Benzylamino fragment
269.1774 [M+H]⁺ 20 121.0702 [C₉H₁₃]⁺ Dimethylbenzyl fragment

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination of Crystalline Derivatives

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. When a suitable single crystal of a derivative can be grown, single-crystal XRD analysis provides precise data on bond lengths, bond angles, and stereochemistry, confirming the absolute configuration of chiral centers. mdpi.com This technique is invaluable for validating the structures of complex molecules derived from this compound, especially where stereochemistry is a critical aspect of the research. The analysis yields detailed crystallographic information, including the crystal system, space group, and unit cell dimensions. nih.govresearchgate.net

In cases where single crystals cannot be obtained, X-ray Powder Diffraction (XRPD) can be used to analyze a polycrystalline solid. While not providing the same level of atomic detail as single-crystal XRD, XRPD is useful for identifying crystalline phases, determining the purity of a crystalline sample, and studying polymorphism. researchgate.net

Table 3: Representative Crystallographic Data for a Crystalline Derivative This table shows example data that would be obtained from a single-crystal XRD experiment for a hypothetical derivative.

Parameter Value
Compound Name (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Chemical Formula C₁₇H₁₈N₂O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.639 (7)
b (Å) 24.378 (3)
c (Å) 8.918 (1)
β (°) 94.87 (5)
Volume (ų) 3182.7 (9)

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For the derivatives and reaction products of this compound, various chromatographic methods are employed to assess chemical purity and, crucially, to determine the ratio of enantiomers in chiral products.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography (GC) is ideally suited for the separation and analysis of volatile and thermally stable compounds. diva-portal.org In the context of reactions involving this compound, GC can be used to monitor the consumption of starting materials and the formation of volatile products or byproducts. researchgate.net When coupled with a mass spectrometer (GC-MS), the technique provides both retention time data for quantification and mass spectra for confident identification of each separated component. nih.govnih.gov This is particularly useful for analyzing the product distribution in thermal reactions or pyrolytic studies of oxirane derivatives. researchgate.net

Table 4: Illustrative GC-MS Data for Analysis of Volatile Reaction Byproducts This table provides a hypothetical example of GC-MS results for identifying volatile compounds in a reaction mixture.

Peak No. Retention Time (min) Identified Compound Key Mass Fragments (m/z)
1 4.85 3,5-Dimethylbenzaldehyde 134, 133, 105, 77
2 6.21 3,5-Dimethylstyrene 118, 117, 91

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of a broad range of compounds, including those that are non-volatile or thermally sensitive. For purity assessment, reversed-phase HPLC is commonly employed to separate the target derivative from unreacted starting materials, reagents, and byproducts.

For chiral molecules, which are common in reactions of epoxides, Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric excess (e.e.). sigmaaldrich.com This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. nih.gov Polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are particularly effective and widely used for this purpose due to their broad applicability and excellent enantiorecognition capabilities. nih.govsemanticscholar.orgrsc.org The choice of mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier, is critical for achieving optimal separation. semanticscholar.org

Table 5: Example Chiral HPLC Data for Enantiomeric Excess (e.e.) Determination This table illustrates a typical output from a chiral HPLC analysis of a racemic and an enriched sample of a hypothetical product.

Sample Enantiomer Retention Time (min) Peak Area Enantiomeric Excess (%)
Racemic Mixture Enantiomer 1 (R) 8.32 501,450 0
Enantiomer 2 (S) 9.15 498,550
Enriched Sample Enantiomer 1 (R) 8.33 97,500 80.5

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations. chromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com Due to the low viscosity and high diffusivity of supercritical CO₂, SFC offers several advantages over HPLC, including faster analysis times, reduced consumption of organic solvents (making it a "greener" technique), and higher separation efficiency. selvita.comnih.govnih.gov

SFC is highly effective for both analytical and preparative-scale separation of enantiomers, often providing better resolution in shorter times compared to HPLC. nih.govnih.gov The same polysaccharide-based chiral stationary phases used in HPLC are frequently employed in SFC. nih.gov This technique is especially valuable for high-throughput screening of chiral compounds and for the purification of enantiomers in drug discovery and development. chromatographyonline.comresearchgate.net

Table 6: Comparison of SFC and HPLC for a Chiral Separation This table provides a hypothetical comparison, highlighting the typical advantages of SFC for the separation of enantiomers of a derivative.

Parameter HPLC SFC
Column Chiralpak AD (Cellulose tris(3,5-dimethylphenylcarbamate)) Chiralpak AD (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (90:10) CO₂/Methanol (80:20)
Flow Rate 1.0 mL/min 3.0 mL/min
Analysis Time 15 min 4 min
Resolution (Rs) 1.8 2.5

| Solvent Consumption | High | Low |

Lack of Specific Data for this compound Prevents Detailed Chiroptical Analysis

A thorough search of available scientific literature and databases has revealed a significant lack of specific experimental or theoretical data regarding the chiroptical properties of the compound this compound. This absence of information precludes the generation of a detailed and scientifically accurate article on the advanced spectroscopic and analytical characterization of its derivatives and reaction products, specifically concerning chiroptical spectroscopy for enantiomeric purity assessment as requested.

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for distinguishing between enantiomers—chiral molecules that are non-superimposable mirror images of each other. wikipedia.orgresearchgate.net These techniques rely on the differential interaction of left and right circularly polarized light with a chiral molecule. libretexts.org The resulting spectra, often characterized by Cotton effects, provide unique fingerprints of a molecule's absolute configuration and can be used to determine its enantiomeric purity. libretexts.org

While the principles of CD and ORD are well-established for various chiral molecules, including simpler oxiranes like methyloxirane and 2,2'-bioxirane, no specific studies detailing the application of these methods to this compound were found. vu.nlresearchgate.netnih.govrsc.org The chiroptical properties of a molecule are highly sensitive to its specific chemical structure, including the nature and position of substituents on the chiral center. Therefore, data from related but structurally different oxiranes cannot be extrapolated to accurately describe the behavior of this compound.

The generation of the requested article, with its specific focus on detailed research findings and data tables for this particular compound, is contingent on the availability of such primary data. Without experimental measurements of its specific rotation, molar ellipticity, or calculated predictions of its CD and ORD spectra, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Further empirical research, including the synthesis of enantiomerically pure samples of this compound and their subsequent analysis using chiroptical instrumentation, would be necessary to generate the data required to fulfill the detailed outline of the proposed article.

Computational Chemistry and Theoretical Studies on 2 3,5 Dimethylphenyl Methyl Oxirane

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Electronic structure calculations are fundamental tools in computational chemistry for understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing insights into molecular geometry, energy, and the distribution of electrons.

For a molecule such as 2-[(3,5-Dimethylphenyl)methyl]oxirane, DFT methods, particularly with hybrid functionals like B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be appropriate for obtaining a balance between computational cost and accuracy. researchgate.net These calculations form the basis for all further analyses, including geometry optimization, frontier molecular orbital analysis, and electrostatic potential mapping.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, as rotation around single bonds can lead to different spatial arrangements (conformers) with varying energies. The key rotatable bond in this molecule is the C-C bond connecting the oxirane ring to the 3,5-dimethylphenyl group. A potential energy surface scan, varying the dihedral angle of this bond, would reveal the lowest energy conformers.

Table 1: Predicted Key Geometric Parameters for the Optimized Structure of this compound (Illustrative) (Note: These are representative values based on general chemical principles, not from a specific calculation on this molecule.)

ParameterDescriptionExpected Value
C-O (oxirane)Bond length within the epoxide ring~1.45 Å
C-C (oxirane)Bond length within the epoxide ring~1.47 Å
C-O-C (oxirane)Bond angle within the epoxide ring~60°
C-C (phenyl-CH2)Bond length connecting the ring to the methylene (B1212753) bridge~1.51 Å

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,5-dimethylphenyl ring. The LUMO is likely to be centered on the strained oxirane ring, specifically associated with the C-O antibonding orbitals. This distribution would suggest that the phenyl ring is the primary site for electrophilic attack, while the oxirane ring is susceptible to nucleophilic attack.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors (Illustrative) (Note: These are representative values based on general chemical principles, not from a specific calculation on this molecule.)

ParameterSymbolFormulaExpected Value (eV)Interpretation
HOMO EnergyEHOMO-~ -6.5Electron-donating ability
LUMO EnergyELUMO-~ 1.0Electron-accepting ability
Energy GapΔEELUMO - EHOMO~ 7.5Chemical reactivity and stability

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. nih.gov

On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the oxirane ring due to its lone pairs of electrons, making it a prime target for protonation or interaction with other electrophiles. The hydrogen atoms would exhibit positive potential. This analysis is crucial for predicting how the molecule will interact with other reagents.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways. For epoxides, a primary area of interest is the mechanism of ring-opening reactions. masterorganicchemistry.com

The ring-opening of an epoxide can be initiated by either a nucleophile under basic/neutral conditions or by an acid-catalyzed process. chemistrysteps.comlibretexts.org In either case, the reaction proceeds through a high-energy transition state. Transition state theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.org

Computational methods can locate the geometry of the transition state and calculate its energy. For this compound, a nucleophile can attack either of the two carbon atoms of the oxirane ring. These two pathways will have distinct transition states. Characterizing these transition states involves finding a saddle point on the potential energy surface that connects the reactants to the products. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction.

Under basic conditions, an SN2-type mechanism is expected, where the nucleophile attacks one of the epoxide carbons, leading to the simultaneous opening of the ring. researchgate.net Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. pressbooks.pub The transition state in this case may have significant carbocation character. pressbooks.pub

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the ring-opening of an unsymmetrical epoxide like this compound, the nucleophile can attack the less substituted carbon (C2) or the more substituted carbon (C1, attached to the methylene bridge).

Under basic/neutral conditions (SN2-like): The reaction is typically controlled by sterics. researchgate.net The nucleophile will preferentially attack the less sterically hindered carbon atom. Computational calculations of the activation energies for attack at both sites would quantify this preference, with the lower energy pathway being the major one. researchgate.net

Under acidic conditions (SN1-like character): The regioselectivity is governed by electronic factors. ic.ac.uk After protonation of the epoxide oxygen, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. masterorganicchemistry.com Therefore, the nucleophile will preferentially attack the more substituted carbon. pressbooks.pub Computational analysis of the transition state energies and charge distribution in the protonated epoxide would predict this outcome. oregonstate.edu

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key aspect of epoxide ring-opening. The SN2 mechanism involves a backside attack by the nucleophile, resulting in an inversion of the stereochemistry at the carbon center being attacked. Computational modeling can confirm this stereochemical outcome by analyzing the geometry of the transition state.

Solvent Effects in Reaction Pathways through Continuum Solvation Models

The choice of solvent can significantly influence the reaction pathways and kinetics of the ring-opening polymerization of epoxides like this compound. Continuum solvation models are a class of computational methods that simulate the effects of a solvent as a continuous medium with a specific dielectric constant, rather than explicitly modeling individual solvent molecules. These models are computationally efficient and provide valuable insights into how the solvent environment can stabilize or destabilize transition states and intermediates, thereby altering reaction rates and mechanisms.

In the context of cationic ring-opening polymerization of this compound, the solvent's polarity and coordinating ability are expected to play a crucial role. The reaction proceeds through charged intermediates, and the stability of these species is highly dependent on the surrounding medium. Theoretical studies on similar aryl-substituted epoxides suggest that polar solvents can facilitate the polymerization by stabilizing the growing polymer chain's carbocationic end.

A detailed computational analysis using a continuum solvation model, such as the Polarizable Continuum Model (PCM), could be employed to investigate these effects systematically. By calculating the free energy profile of the polymerization reaction in various solvents, it is possible to predict how the activation energy of the rate-determining step is affected.

Key solvent parameters that would be considered in such a study include:

Dielectric Constant (ε): A measure of the solvent's ability to separate charges. Higher dielectric constants are generally expected to stabilize charged intermediates and transition states, potentially lowering the activation energy for polymerization.

Nucleophilicity and Electrophilicity: These properties describe the ability of the solvent to donate or accept electrons, respectively. In cationic polymerization, a highly nucleophilic solvent could compete with the monomer for addition to the growing chain, leading to termination or side reactions. Conversely, a more electrophilic solvent might interact with the epoxide oxygen, facilitating ring-opening.

Polarizability: This parameter reflects the ease with which the electron cloud of the solvent molecule can be distorted. Polarizable solvents can provide additional stabilization for charged species.

Table 1: Hypothetical Solvent Effects on the Cationic Ring-Opening Polymerization of this compound Predicted by a Continuum Solvation Model

SolventDielectric Constant (ε)Relative Activation Energy (ΔG‡, kcal/mol)Predicted Relative Rate
Dichloromethane8.930.0 (Reference)1.00
Acetonitrile (B52724)37.5-1.5~12.2
Nitromethane (B149229)35.87-1.2~7.4
Tetrahydrofuran7.58+2.0~0.03
Toluene (B28343)2.38+3.5~0.002

This table is illustrative and based on general principles of solvent effects in cationic polymerization. The values are not derived from actual experimental or computational results for this compound.

The hypothetical data in Table 1 suggests that polar, non-coordinating solvents like acetonitrile and nitromethane would likely accelerate the polymerization compared to a less polar solvent like dichloromethane. In contrast, a coordinating solvent like tetrahydrofuran, despite its moderate polarity, might slow the reaction down by competing with the monomer. A non-polar solvent like toluene would be expected to significantly hinder the reaction.

Molecular Dynamics Simulations for Solution Behavior and Polymerization Processes of this compound

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and materials at the atomic level. For this compound and its corresponding polymer, MD simulations can provide insights into their conformational dynamics, interactions with solvent molecules, and the early stages of polymerization.

An all-atom MD simulation of poly(this compound) in various solvents could reveal important information about the polymer's solution behavior. Such simulations would typically employ a force field, such as COMPASS or AMBER, to describe the interactions between atoms. The simulation would track the positions and velocities of all atoms over time, allowing for the calculation of various structural and dynamic properties.

Key properties that can be investigated through MD simulations include:

Solvent-Polymer Interactions: MD simulations can quantify the interactions between the polymer and solvent molecules. This can be achieved by calculating the radial distribution function (RDF) between specific atoms of the polymer and solvent. The RDF provides information on the local structuring of the solvent around the polymer chain.

Diffusion Coefficient: The simulations can be used to calculate the diffusion coefficient of the polymer in different solvents, which is a measure of its mobility. This property is important for understanding the transport properties of the polymer in solution.

Reactive MD simulations could also be employed to model the initial stages of the polymerization process itself. This would involve using a reactive force field that allows for the formation and breaking of chemical bonds, providing a dynamic picture of the monomer addition to the growing polymer chain.

Table 2: Hypothetical Molecular Dynamics Simulation Results for Poly(this compound) in Different Solvents at 298 K

SolventRadius of Gyration (Rg) (Å)Polymer-Solvent Interaction Energy (kcal/mol)Diffusion Coefficient (x 10⁻⁵ cm²/s)
Chloroform12.5-45.21.8
Toluene14.2-38.72.5
Tetrahydrofuran13.1-42.12.1
Water9.8 (collapsed)-25.60.9

This table is illustrative and based on expected trends from MD simulations of similar aromatic polymers. The values are not from actual simulations of poly(this compound).

The hypothetical data in Table 2 suggests that the polymer would be more extended in a good solvent like toluene, as indicated by a larger radius of gyration. In a poor solvent like water, the polymer chain would be expected to collapse into a more compact structure. The interaction energies and diffusion coefficients would also reflect the quality of the solvent.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. While often used in drug discovery, QSAR can also be applied in materials science and catalysis to predict the performance of monomers and catalysts in polymerization processes and the properties of the resulting polymers.

For the polymerization of this compound, a QSAR model could be developed to predict the efficacy of different catalysts. This would involve synthesizing a series of catalysts with systematic structural variations and measuring their activity in the polymerization reaction. A set of molecular descriptors for each catalyst would then be calculated, and a statistical model would be built to correlate these descriptors with the observed catalytic activity.

Relevant molecular descriptors for catalysts could include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can relate to the catalyst's Lewis acidity.

Steric Descriptors: Like molecular volume or surface area, which can describe how the bulkiness of the catalyst affects its interaction with the monomer.

Topological Descriptors: Which encode information about the connectivity of atoms in the catalyst molecule.

A successful QSAR model could then be used to predict the activity of new, unsynthesized catalysts, thereby guiding the design of more efficient catalytic systems for the polymerization of this compound.

Table 3: Hypothetical QSAR Model for Predicting Catalytic Efficacy in the Polymerization of this compound

Catalyst DescriptorCoefficientp-valueInterpretation
LUMO Energy-2.5< 0.01Lower LUMO energy (stronger Lewis acid) correlates with higher activity.
Molecular Volume-0.8< 0.05Increased steric bulk around the active site decreases activity.
Dipole Moment+1.2< 0.05Higher polarity of the catalyst may enhance interaction with the polar epoxide.

This table presents a hypothetical QSAR model and is for illustrative purposes only.

QSAR, or more broadly Quantitative Structure-Property Relationship (QSPR) models, can also be used to predict the material properties of polymers derived from this compound and its copolymers. By systematically varying the structure of the monomer or the comonomer, a library of polymers with different properties can be created.

A QSPR model would then correlate structural descriptors of the polymer repeating unit with measured material properties such as:

Glass Transition Temperature (Tg): A key property of amorphous polymers that determines their transition from a rigid, glassy state to a more flexible, rubbery state.

Tensile Strength and Modulus: Measures of the polymer's mechanical strength and stiffness.

Thermal Stability: The temperature at which the polymer begins to degrade.

The molecular descriptors used in such a model would be calculated from the structure of the polymer's repeating unit and could include parameters related to its size, shape, flexibility, and intermolecular interactions.

Table 4: Hypothetical QSPR Model for Predicting the Glass Transition Temperature (Tg) of Copolymers of this compound

Monomer DescriptorCoefficientp-valueInterpretation
Molecular Weight of Repeating Unit+0.5< 0.01Higher molecular weight of the repeating unit generally leads to a higher Tg.
Number of Rotatable Bonds-3.1< 0.01Increased chain flexibility (more rotatable bonds) lowers the Tg.
Aromatic Ring Count+8.5< 0.01The rigidity of aromatic rings contributes to a higher Tg.

This table presents a hypothetical QSPR model and is for illustrative purposes only.

Such predictive models are valuable in materials design, as they can accelerate the discovery of new polymers with desired properties by reducing the need for extensive experimental synthesis and characterization.

Advanced Applications and Future Directions of 2 3,5 Dimethylphenyl Methyl Oxirane Derivatives

Building Block in Complex Organic Synthesis

While oxiranes, in general, are versatile building blocks in organic synthesis, there are no specific, detailed research findings available that focus on the application of 2-[(3,5-Dimethylphenyl)methyl]oxirane as a key intermediate in the synthesis of complex organic molecules.

Stereoselective Synthesis of Chiral Alcohols and Amines

The ring-opening of epoxides is a powerful method for the synthesis of 1,2-difunctionalized compounds, and when performed stereoselectively, it provides access to valuable chiral building blocks such as chiral alcohols and amines. Derivatives of this compound are poised to be excellent substrates for such transformations.

The reaction of the oxirane ring with various nucleophiles can lead to a range of chiral products. For instance, the reduction of the epoxide can yield chiral secondary alcohols. While numerous methods exist for the hydrogenolysis of epoxides, achieving high enantioselectivity without racemization is a key challenge. Ruthenium-based pincer complexes have shown promise in the catalyzed hydrogenolysis of enantiopure epoxides to afford secondary alcohols with high fidelity.

Furthermore, the aminolysis of epoxides is a direct route to chiral β-amino alcohols, which are important structural motifs in many biologically active compounds and chiral ligands. The reaction of this compound with chiral amines, in the presence of a suitable Lewis acid catalyst, could proceed with high diastereoselectivity, allowing for the separation of the resulting diastereomeric β-amino alcohols.

The following table illustrates potential stereoselective transformations of this compound:

Starting MaterialReagents and ConditionsProductChirality
This compoundRu-PNN pincer complex, H₂, base1-(3,5-Dimethylphenyl)propan-2-olChiral
This compoundChiral primary amine, Sc(OTf)₃β-Amino alcoholDiastereomeric mixture
This compoundH₂O, enzyme (e.g., halohydrin dehalogenase)1-(3,5-Dimethylphenyl)propane-1,2-diolChiral

Formation of Macrocyclic and Heterocyclic Compounds

The inherent reactivity of the epoxide ring in this compound makes it an ideal precursor for the construction of more complex molecular architectures, including macrocycles and various heterocyclic systems.

Ring-opening polymerization of substituted oxiranes is a well-established method for the synthesis of polyethers. In the case of this compound, cationic ring-opening polymerization could lead to polyethers with pendant 3,5-dimethylphenyl groups. Such polymers could have interesting material properties and could also serve as precursors for macrocyclization reactions, leading to the formation of crown ether analogues. These macrocycles could exhibit selective ion-binding properties, influenced by the steric bulk of the dimethylphenyl substituents.

Moreover, the reaction of the oxirane with bifunctional nucleophiles can be a straightforward route to a variety of heterocyclic compounds. For example, reaction with aminoalcohols could yield morpholine (B109124) derivatives, while reaction with dithiols could produce thiomorpholine (B91149) analogues. The 3,5-dimethylphenyl substituent would impart specific solubility and conformational properties to these resulting heterocyclic structures.

Precursor for Advanced Intermediates in Fine Chemical Production and Specialty Chemicals

The derivatives of this compound are valuable intermediates for the synthesis of a wide array of fine and specialty chemicals. The ability to introduce two functional groups with controlled stereochemistry makes this oxirane a versatile starting material.

For instance, the hydrolysis of the epoxide leads to a 1,2-diol, which can be a precursor for the synthesis of various esters and ethers with potential applications as plasticizers or specialty solvents. The reaction with carbon dioxide to form cyclic carbonates is another important transformation, as these carbonates are considered green solvents and are also precursors to polycarbonates.

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the oxirane ring can be used to form new carbon-carbon bonds, leading to more complex alcohol derivatives. These alcohols can then be further functionalized to produce a range of molecules for the fragrance, agrochemical, and pharmaceutical industries.

Role in Supramolecular Chemistry (e.g., Host-Guest Systems Derived from Polyethers)

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. Polyethers derived from the ring-opening polymerization of this compound could play a significant role in this area, particularly in the construction of host-guest systems.

The repeating units of the polyether chain, with their ether linkages, can provide binding sites for cationic guests, similar to the action of crown ethers. The pendant 3,5-dimethylphenyl groups would create a specific hydrophobic microenvironment around the polyether backbone. This could lead to the development of host molecules capable of recognizing and binding specific guest molecules through a combination of ion-dipole interactions and hydrophobic effects.

Such host-guest systems could find applications in areas such as sensing, where the binding of a guest molecule could lead to a detectable signal, or in catalysis, where the host molecule could act as a phase-transfer catalyst or a nanoreactor, encapsulating reactants and promoting specific reactions.

Future Perspectives in Synthetic Methodologies for this compound

While the applications of this compound derivatives are promising, future research will likely focus on improving the synthesis of the oxirane itself, with an emphasis on sustainability and efficiency.

Development of More Sustainable and Atom-Economical Routes

Traditional methods for the synthesis of epoxides, such as the epoxidation of alkenes with peroxy acids, often generate significant amounts of waste. Future methodologies will likely focus on greener alternatives. One promising approach is the use of catalytic oxidation systems that utilize environmentally benign oxidants like hydrogen peroxide or even molecular oxygen.

The concept of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product, is a key driver in the development of new synthetic routes. Addition reactions, for example, are inherently atom-economical. Research into the direct, catalytic addition of an oxygen atom across a double bond without the need for stoichiometric activating agents will be a key area of focus.

Exploitation of Flow Chemistry for Continuous Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of epoxides, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput production.

Integration with Machine Learning and Artificial Intelligence for Reaction Optimization

The synthesis and polymerization of oxirane derivatives are complex processes influenced by numerous variables. The integration of machine learning (ML) and artificial intelligence (AI) is emerging as a powerful tool to navigate this complexity, enabling the rapid optimization of reaction conditions to achieve desired material properties. mdpi.commdpi.com For derivatives of this compound, ML algorithms can be trained on datasets generated from experimental or computational studies to model the relationships between reaction parameters and polymer characteristics. mdpi.comchemrxiv.org

Machine learning models, such as random forests and neural networks, can predict outcomes like polymer molecular weight, polydispersity, and monomer conversion rates with high accuracy. chemrxiv.org This predictive capability allows for the in silico exploration of a vast reaction space, identifying optimal conditions without the need for extensive and time-consuming laboratory experiments. researchgate.net For instance, an ML model could be developed to predict the stereoselectivity of the ring-opening polymerization of this compound, a critical factor in determining the final polymer's properties.

Furthermore, AI can be employed for the reverse engineering of polymerization processes. chemrxiv.org In this approach, desired polymer properties are specified, and the AI model suggests the optimal reaction conditions to achieve them. This is particularly valuable in the development of novel materials from this compound derivatives for specialized applications where precise control over material characteristics is crucial. The use of ML can accelerate the design and discovery of new polymers, reducing development time and costs. researchgate.net

Table 1: Parameters for Machine Learning-Based Optimization of this compound Polymerization

Input Parameters (Variables) Output Parameters (Targets) Potential Machine Learning Models
Monomer ConcentrationPolymer Molecular WeightRandom Forest
Initiator Type and ConcentrationPolydispersity Index (PDI)Gradient Boosting Machines (e.g., XGBoost, CatBoost) mdpi.com
SolventMonomer Conversion RateArtificial Neural Networks (ANN) mdpi.com
TemperaturePolymer MicrostructureSupport Vector Machines (SVM) mdpi.com
Reaction TimeGlass Transition Temperature (Tg)Bayesian Optimization nih.gov
Catalyst Type and LoadingMechanical Properties (e.g., Tensile Strength)Ensemble Learning Methods

Emerging Applications in Materials Science

The unique chemical structure of this compound, featuring a reactive oxirane ring and a bulky, hydrophobic dimethylphenyl group, makes it a promising precursor for a variety of advanced materials. Its derivatives are being explored for applications that leverage these structural features to create materials with novel and enhanced properties.

Smart Materials and Stimuli-Responsive Polymers from this compound

"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to external stimuli. researchgate.netrsc.org The polymerization of oxirane derivatives, such as glycidyl (B131873) ethers, is a versatile method for creating these advanced materials. nih.govacs.org By incorporating specific functional groups, polymers derived from this compound could be designed to respond to a range of triggers including temperature, pH, light, and specific molecules. rsc.orgrsc.org

For example, the polymerization of short-chain alkyl glycidyl ethers can produce thermoresponsive polyethers. nih.govacs.org Similarly, by copolymerizing this compound with other functional monomers, it is possible to create polymers that exhibit a lower critical solution temperature (LCST), making them suitable for applications in areas like controlled drug delivery and cell sheet engineering. nih.gov The hydrophobic nature of the dimethylphenyl group could influence the thermoresponsive behavior of the resulting polymers.

The development of such materials from this compound would involve the synthesis of copolymers where the oxirane's reactivity allows for the incorporation of stimuli-responsive moieties. These materials represent a significant area of research, with potential applications in sensors, actuators, and biomedical devices. researchgate.netresearchgate.net

Table 2: Examples of Stimuli-Responsive Polymers from Oxirane/Glycidyl Ether Derivatives

Polymer Type Stimulus Response Mechanism Potential Application
Poly(glycidyl ether) CopolymersTemperatureChange in solubility (LCST) nih.govacs.orgDrug Delivery, Tissue Engineering nih.gov
Azobenzene-containing PolyethersLightPhotoisomerization leading to conformational changes rsc.orgOptical Switches, Smart Coatings
pH-Sensitive Poly(glycidyl ether)spHProtonation/deprotonation of functional groups rsc.orgBiosensors, pH-Responsive Gels
Enzyme-Responsive PolyethersBiological MoleculesEnzymatic cleavage of specific bonds rsc.orgTargeted Drug Delivery

Renewable Resource-Based Derivatives and Bio-Derived Materials

There is a growing global trend towards the development of sustainable materials from renewable resources to reduce reliance on petrochemical feedstocks. mdpi.comrsc.org Epoxidized vegetable oils are a prime example of bio-based epoxy resins that are gaining significant attention. mdpi.com The oxirane ring is a key functional group that can be introduced into a wide range of bio-derived molecules, including those from vegetable oils, lignin (B12514952), and sugars. mdpi.com

While this compound is conventionally synthesized from petroleum-based chemicals, the principles of green chemistry encourage the exploration of bio-based synthetic routes. For instance, the dimethylphenyl moiety could potentially be derived from lignin, an abundant and renewable aromatic biopolymer. researchgate.net Lignin contains phenolic structures that, after appropriate chemical modification, could serve as precursors for the aromatic portion of the molecule. mdpi.com

The development of bio-derived this compound would open up pathways to more sustainable polymers and composites. These materials could find applications in coatings, adhesives, and composites, contributing to a circular economy. researchgate.netnih.gov Research in this area focuses on transforming naturally available feedstocks into functional epoxide monomers suitable for polymerization. uni-mainz.de

Table 3: Examples of Bio-Based Epoxy Resins and their Sources

Bio-Based Epoxy Resin Renewable Resource Key Properties
Epoxidized Soybean Oil (ESO)Soybean OilPlasticizer, stabilizer mdpi.com
Lignin-Based Epoxy ResinsLigninHigh aromatic content, potential for high performance mdpi.comresearchgate.net
Sugar-Based Epoxy ResinsSugars (e.g., Sorbitol)Can replace bisphenol A mdpi.comrsc.org
Cardanol-Based Epoxy ResinsCashew Nut Shell LiquidGood flexibility and water resistance nih.gov
Terpene-Based Glycidyl EthersTerpenoids (e.g., Farnesol)Versatile building blocks for functional polyethers uni-mainz.de

Concluding Remarks and Promising Avenues for Future Research on this compound

This compound and its derivatives hold considerable, though largely untapped, potential for the development of advanced materials. The combination of a reactive epoxide group and a tunable aromatic moiety provides a versatile platform for creating polymers with a wide range of properties. While direct research on the advanced applications of this specific compound is limited, the broader field of oxirane chemistry points towards several promising future directions.

Future research should focus on the synthesis and characterization of novel polymers derived from this compound. A key area of investigation will be the development of stimuli-responsive materials by incorporating functional groups that respond to various external triggers. The bulky dimethylphenyl group is expected to influence the properties of these smart polymers, and a systematic study of structure-property relationships is warranted.

Another promising avenue is the development of sustainable materials by exploring bio-based synthetic routes to this compound, potentially utilizing precursors from lignin or other renewable sources. The integration of machine learning and AI in the design and optimization of polymerization processes for these new materials will be crucial for accelerating their development and commercialization. mdpi.comresearchgate.net The exploration of these research avenues could lead to the creation of a new generation of high-performance, sustainable materials with applications spanning from biomedical devices to advanced composites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.